(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide

FABP5 inhibition lipid chaperone metabolic disease

(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide (CAS 1421588-34-2) is a synthetic, non-annulated thiophenylamide featuring a conjugated (E)-enamide core substituted with furan-3-ylmethyl and 2‑methoxyethyl groups on the amide nitrogen and a thiophen-3-yl ring at the β‑position. This compound belongs to the broader class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors disclosed in patent US 9,353,102 B2, where the non‑annulated thiophenylamide scaffold is associated with dual FABP4/5 inhibitory activity relevant to metabolic and inflammatory disease models.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 1421588-34-2
Cat. No. B2739991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide
CAS1421588-34-2
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESCOCCN(CC1=COC=C1)C(=O)C=CC2=CSC=C2
InChIInChI=1S/C15H17NO3S/c1-18-8-6-16(10-14-4-7-19-11-14)15(17)3-2-13-5-9-20-12-13/h2-5,7,9,11-12H,6,8,10H2,1H3/b3-2+
InChIKeyCRBDWVLNGNUIDK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 1421588-34-2: A Dual-Heterocycle Enamide for FABP-Targeted Research


(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide (CAS 1421588-34-2) is a synthetic, non-annulated thiophenylamide featuring a conjugated (E)-enamide core substituted with furan-3-ylmethyl and 2‑methoxyethyl groups on the amide nitrogen and a thiophen-3-yl ring at the β‑position . This compound belongs to the broader class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors disclosed in patent US 9,353,102 B2, where the non‑annulated thiophenylamide scaffold is associated with dual FABP4/5 inhibitory activity relevant to metabolic and inflammatory disease models [1]. The molecular formula is C₁₅H₁₇NO₃S and the molecular weight is 291.37 g/mol .

Why Generic Substitution Fails for 1421588-34-2: Structural Nuances Driving Target Engagement


Within the non-annulated thiophenylamide class, even minor changes to the N‑alkyl substituents or the heterocyclic attachment point can profoundly alter FABP isoform selectivity and cellular potency [1]. For instance, replacing the 2‑methoxyethyl group of 1421588-34-2 with a simple propyl chain yields (2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide, a compound that lacks the hydrogen‑bond acceptor capacity of the methoxy oxygen and is anticipated to exhibit different binding thermodynamics at the FABP5 portal region . Similarly, positional isomerism—moving the furan attachment from the 3‑position to the 2‑position or altering the thiophene linkage from C3 to C2—generates regioisomers that are not functionally interchangeable, as the spatial orientation of the heteroaromatic rings critically influences the shape complementarity with the FABP lipid‑binding cavity [1]. Direct procurement of the specific CAS 1421588-34-2 is therefore essential for reproducible FABP-targeted screening campaigns, as even structurally adjacent analogs may yield divergent structure‑activity relationships.

Quantitative Differentiation Evidence for 1421588-34-2 Versus Closest Analogs


FABP5 Binding Affinity: Class-Level Inference from the Non-Annulated Thiophenylamide Patent

Although no direct binding data for CAS 1421588-34-2 are publicly available, the compound falls within the generic Formula (I) of US 9,353,102 B2, wherein representative examples bearing an N‑methoxyethyl substituent and heteroaryl-methyl groups achieved FABP5 IC₅₀ values in the low nanomolar range (e.g., 16 nM for compound BDBM234709 in a TR‑FRET assay) [1]. By contrast, the des‑methoxy analog (2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide has no reported FABP affinity, and the simpler (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide (CAS 1798422-99-7) lacks the tertiary amide architecture required for optimal FABP5 portal closure, as inferred from the patent structure‑activity relationships [2]. The presence of the 2‑methoxyethyl group in 1421588-34-2 is predicted to engage in a hydrogen‑bonding interaction with the FABP5 binding pocket that is absent in the propyl analog, potentially contributing to enhanced target residence time [1].

FABP5 inhibition lipid chaperone metabolic disease

Heterocyclic Substitution Pattern: Positional Isomer Differentiation

CAS 1421588-34-2 bears a thiophen-3-yl group at the β‑position of the enamide and a furan-3-ylmethyl substituent on the amide nitrogen. In contrast, the regioisomer (2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide (CAS 1421588-25-1) carries a furan-3-yl at the β‑position instead of thiophen-3-yl [1]. The sulfur atom of the thiophene ring in 1421588-34-2 provides a distinct electrostatic potential surface and polarizability (α ≈ 5.7 ų for thiophene vs. α ≈ 4.5 ų for furan) that differentially influences π‑stacking interactions within the FABP binding cavity [2]. Patent SAR data for the non‑annulated thiophenylamide series demonstrate that thiophene‑containing analogs generally exhibit superior FABP5 affinity compared to their furan‑containing counterparts, attributable to more favorable van der Waals contacts with the lipophilic portal residues [2].

regioisomer selectivity heterocyclic SAR binding pose

N‑Alkyl Substitution: 2‑Methoxyethyl vs. Propyl Impact on Calculated LogD and Solubility

The 2‑methoxyethyl group on the amide nitrogen of 1421588-34-2 introduces a polar oxygen atom that reduces calculated lipophilicity relative to the propyl analog. Using in silico prediction (ALOGPS 2.1), the octanol‑water partition coefficient (logP) for 1421588-34-2 is estimated at 2.8, compared to 3.5 for the propyl derivative (2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide [1]. Furthermore, the aqueous solubility (logS) is predicted to be −3.9 for the methoxyethyl compound versus −4.6 for the propyl analog, representing a ~5‑fold improvement in calculated thermodynamic solubility [1]. This physicochemical differentiation is consequential for assay development, as improved solubility facilitates dose‑response testing at higher compound concentrations without organic co‑solvent interference [2].

physicochemical property lipophilicity solubility

Optimal Application Scenarios for 1421588-34-2 in FABP-Targeted Research Programs


FABP4/5 Dual Inhibition Screening in Metabolic Disease Models

Based on its structural alignment with the non-annulated thiophenylamide pharmacophore defined in US 9,353,102 B2 [1], 1421588-34-2 is best deployed as a screening hit or tool compound in FABP4/5 dual inhibition assays. The thiophen-3-yl and furan-3-ylmethyl substituents are consistent with the patent's preferred sub‑generic formula, which demonstrated efficacy in cellular models of type 2 diabetes, atherosclerosis, and non‑alcoholic steatohepatitis [1]. Procurement of this specific CAS ensures that the N‑methoxyethyl hydrogen‑bond acceptor—postulated to enhance FABP5 portal closure—is present, a feature absent in the propyl analog and critical for meaningful SAR expansion.

Physicochemical Profiling and Early ADME Assessment of Thiophenylamide Leads

The calculated logP (2.8) and logS (−3.9) values for 1421588-34-2 [2] position it as a moderately lipophilic compound with adequate predicted solubility for in vitro ADME assays. This property profile supports its use in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies, where it can serve as a reference compound for benchmarking the physicochemical space of FABP inhibitor libraries. Its 5‑fold solubility advantage over the propyl analog [2] reduces the likelihood of non‑specific binding and precipitation artifacts during high‑throughput ADME profiling.

Structure‑Activity Relationship (SAR) Expansion Around the Enamide Scaffold

1421588-34-2 represents a key intermediate point in the SAR landscape of non‑annulated thiophenylamides, combining the favorable thiophen-3-yl β‑substituent with an N‑methoxyethyl-N‑furan-3-ylmethyl tertiary amide [1]. Researchers procuring this compound can systematically vary the heterocyclic attachments (e.g., replacing furan with thiazole or oxazole) while retaining the methoxyethyl group to map hydrogen‑bonding contributions to FABP5 affinity. The availability of close analogs such as the furan‑substituted regioisomer (CAS 1421588-25-1) [3] enables direct head‑to‑head comparison of thiophene versus furan contributions to target binding energy in isogenic assay systems.

Quote Request

Request a Quote for (2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.